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molecular formula C9H10N2 B8653709 3-ethyl-1H-pyrrolo[2,3-c]pyridine

3-ethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8653709
M. Wt: 146.19 g/mol
InChI Key: JFZGSQKXDASAAN-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

To a solution of 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)-ethanone (1.53 g, 9.55 mmol) in TFA (29 mL) triethylsilane (6.88 g, 59.21 mmol) is added and stirred at rt for 18 h. The mixture is concentrated and extracted with EtOAc. The organic layer is washed with 2 N aqueous KOH, dried (Na2SO4), filtered and evaporated. The residue is chromatographed through silica gel eluting with 10% MeOH in DCM to afford 3-ethyl-1H-pyrrolo[2,3-c]pyridine (1.35 g, 97%). MS: 147 (M+H); 1H NMR (300 MHz, CDCl3): δ 13.3 (broad, N—H) 9.46 (s, 1H), 8.04 (s, 1H), 7.71-7.88 (m, 2H), 2.88 (q, 2H), 1.39 (t, 3H).
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[CH:6][N:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10](=O)[CH3:11])=[CH:2]1.C(O)(C(F)(F)F)=O>>[CH2:10]([C:3]1[C:4]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:1][CH:2]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
N1C=C(C=2C1=CN=CC2)C(C)=O
Name
Quantity
29 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer is washed with 2 N aqueous KOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed through silica gel eluting with 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1=CNC2=CN=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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